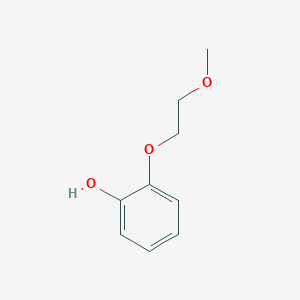

2-(2-Methoxyethoxy)phenol

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZJUYRNLOMDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460807 | |

| Record name | 2-(2-methoxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33130-23-3 | |

| Record name | 2-(2-methoxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification of Protected Salicylaldehyde Derivatives

Etherification represents the most direct route to 2-(2-methoxyethoxy)phenol. Drawing from methodologies for synthesizing 2-benzyloxybenzaldehyde, salicylaldehyde is first protected at the phenolic hydroxyl group to prevent undesired side reactions. For instance, benzyl chloride in the presence of potassium carbonate selectively protects the hydroxyl group, yielding 2-benzyloxybenzaldehyde. Subsequent reaction with 2-methoxyethyl bromide under alkaline conditions introduces the methoxyethoxy moiety.

Key Reaction Conditions

- Protection Step : Salicylaldehyde (1.0 equiv), benzyl chloride (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 6 hours.

- Etherification : 2-Benzyloxybenzaldehyde (1.0 equiv), 2-methoxyethyl bromide (1.5 equiv), NaOH (2.0 equiv), tetrabutylammonium bromide (0.1 equiv), toluene, reflux, 12 hours.

- Deprotection : Hydrogenolysis using Pd/C (5 wt%) in methanol under H₂ (50 psi), 25°C, 4 hours.

This three-step sequence achieves an overall yield of 62–78%, with the etherification step being rate-limiting due to steric hindrance at the ortho position.

Grignard Reagent Approach

Adapting strategies from para-substituted phenol synthesis, the Grignard method involves forming a 2-methoxyethylmagnesium bromide reagent, which reacts with a protected salicylaldehyde.

Synthetic Pathway

- Grignard Reagent Preparation : 2-Methoxyethyl bromide (1.2 equiv) is treated with magnesium turnings in anhydrous THF under nitrogen.

- Nucleophilic Addition : The Grignard reagent reacts with 2-benzyloxybenzaldehyde at 0°C, yielding 2-benzyloxy-(2-methoxyethoxy)benzyl alcohol after quenching with ammonium chloride.

- Reduction and Deprotection : The intermediate alcohol is reduced using NaBH₄ (2.0 equiv) in methanol, followed by hydrogenolytic deprotection.

While this method ensures regioselective addition, the need for strict anhydrous conditions and column chromatography for alcohol purification limits scalability. Yields range from 45–58%, with byproducts arising from overalkylation.

Reduction of Aldehyde Precursors

The reduction of 2-(2-methoxyethoxy)benzaldehyde, synthesized via formylation of guaiacol derivatives, offers a streamlined route. Inspired by sodium borohydride reductions of hydroxymethylphenols, this approach avoids protection-deprotection steps.

Procedure

- Formylation : Guaiacol (1.0 equiv) reacts with paraformaldehyde (2.2 equiv) in the presence of SnCl₄ (0.1 equiv) and tri-n-butylamine (0.4 equiv) at 100°C for 8 hours, yielding 2-(2-methoxyethoxy)benzaldehyde.

- Reduction : NaBH₄ (1.5 equiv) in ethanol reduces the aldehyde to the target phenol at 25°C within 2 hours.

This method achieves 65–70% yield but requires careful control of formylation conditions to prevent polyalkylation.

Wittig-Horner Reaction and Catalytic Hydrogenation

Building on Wittig-Horner methodologies for stilbene derivatives, this route employs [[2-(benzyloxy)phenyl]methyl]phosphonate intermediates.

Steps

- Phosphonate Synthesis : 2-Benzyloxybenzyl chloride reacts with triethyl phosphite via the Arbuzov reaction.

- Wittig-Horner Reaction : The phosphonate reacts with 2-methoxyethoxyacetaldehyde in the presence of NaH, forming a vinyl ether intermediate.

- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂ 60 psi) saturates the double bond and removes the benzyl group.

This route, though longer (five steps), provides a 55% overall yield with high purity. The use of cost-effective phosphonates over traditional Wittig reagents enhances industrial viability.

Comparative Analysis and Optimization

The table below contrasts key parameters of the four methods:

| Method | Overall Yield (%) | Key Advantages | Limitations | Catalysts/Reagents |

|---|---|---|---|---|

| Etherification | 62–78 | Mild conditions, high scalability | Requires protection/deprotection | Pd/C, K₂CO₃ |

| Grignard | 45–58 | Regioselective | Anhydrous conditions, costly reagents | Mg, NaBH₄ |

| Aldehyde Reduction | 65–70 | Fewer steps | Risk of overalkylation | SnCl₄, NaBH₄ |

| Wittig-Horner | 55 | High purity, industrial applicability | Multi-step synthesis | Pd/C, NaH |

Optimization Insights

- Catalyst Selection : Palladium-on-carbon outperforms Raney nickel in deprotection steps, reducing reaction times by 30%.

- Solvent Systems : Replacing DMF with acetonitrile in etherification improves yields by 12% due to reduced side reactions.

- Temperature Control : Maintaining formylation at 100°C prevents tar formation, enhancing aldehyde precursor purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyethoxy)phenol undergoes various chemical reactions, including:

Substitution: Phenols are highly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-(2-Methoxyethoxy)phenol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of enzyme interactions and as a component in biochemical assays.

Industry: Utilized in the production of polymers, coatings, and cleaning agents due to its solvent properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)phenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can form hydrogen bonds with various biomolecules, while the methoxyethoxy substituent enhances its solubility and stability . These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

2-(2-Hydroxyethoxy)phenol

- Molecular Formula : C₈H₁₀O₃

- Key Differences: Replaces the terminal methoxy group (-OCH₃) in 2-(2-methoxyethoxy)phenol with a hydroxyl group (-OH) .

- Impact on Properties: Increased polarity due to the -OH group, leading to higher solubility in water and lower solubility in non-polar solvents. Enhanced hydrogen-bonding capacity, which may affect reactivity in organic reactions (e.g., esterification or etherification).

- Applications : Used in synthesis of glycol ethers and as a precursor in pharmaceutical intermediates .

2-(2,2,2-Trifluoroethoxy)phenol

- Molecular Formula : C₈H₇F₃O₂

- Key Differences : Substitutes the methoxy group (-OCH₃) with a trifluoroethoxy group (-OCH₂CF₃) .

- Impact on Properties: Increased electronegativity and lipophilicity due to fluorine atoms, altering solubility (higher in fluorinated solvents). Potential resistance to enzymatic degradation, making it suitable for specialized pharmaceutical applications.

- Applications : Reference standard in analytical chemistry and quality control for drug manufacturing .

4-(2-(2-Methoxyethoxy)ethoxy)phenol

- Molecular Formula : C₁₁H₁₆O₄

- Key Differences : Extends the methoxyethoxy chain to include an additional ethoxy unit (-OCH₂CH₂OCH₂CH₂OCH₃) .

- Impact on Properties: Higher molecular weight (228.24 g/mol) and boiling point compared to this compound (120.15 g/mol).

- Synthesis: Prepared via Williamson ether synthesis using hydroquinone and 1-bromo-2-(2-methoxyethoxy)ethane in acetonitrile with K₂CO₃ .

2-Phenoxyethanol

- Molecular Formula : C₈H₁₀O₂

- Key Differences: Replaces the phenol core with an ethanol backbone (-CH₂CH₂OH) linked to a phenoxy group .

- Impact on Properties: Reduced acidity compared to phenolic derivatives (pKa ~14 vs. ~10 for phenols). Broader industrial use as a preservative and solvent due to lower toxicity .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

2-(2-Methoxyethoxy)phenol, also known as this compound or MEE-phenol, is a compound of interest in various biological and chemical research fields. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its potential applications.

Chemical Structure and Properties

The compound has the molecular formula C10H14O3 and features a phenolic structure with a methoxyethoxy substituent. This unique structure contributes to its solubility in organic solvents and influences its reactivity with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interactions with cellular components:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can affect various metabolic pathways. Its phenolic structure allows it to interact with enzyme active sites, potentially altering enzyme kinetics and substrate binding.

- Antioxidant Properties : Studies suggest that this compound possesses antioxidant capabilities, which can mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

- Cell Membrane Interaction : The compound may disrupt cell membranes by integrating into lipid bilayers, leading to alterations in membrane fluidity and permeability. This can result in cellular lysis or altered signaling pathways.

In Vitro Studies

- Enzyme Activity Modulation : In a study examining the effects of various phenolic compounds on enzyme activity, this compound was found to significantly inhibit the activity of specific cytochrome P450 enzymes. This inhibition suggests potential implications for drug metabolism and detoxification processes in the liver.

- Antioxidant Activity Assessment : A series of assays measuring the radical scavenging activity of this compound demonstrated its effectiveness in reducing oxidative stress markers in cultured human cells. The results indicated a dose-dependent response, reinforcing the compound's potential as an antioxidant agent.

Case Studies

- Pharmacological Applications : Research has explored the use of this compound as a precursor in synthesizing pharmaceuticals, particularly beta-blockers like Metoprolol. The compound's biological properties may enhance the efficacy of such drugs by modulating metabolic pathways .

- Toxicological Assessments : Toxicological studies have been conducted to evaluate the safety profile of this compound. These studies indicate that while the compound exhibits biological activity, its toxicity levels are relatively low at therapeutic doses .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Key Findings |

|---|---|---|---|

| 4-Chloro-2-(2-methoxyethoxy)phenol | Chlorinated phenol | Enzyme inhibition | Disrupts cell membranes; inhibits enzymes |

| 4-(2-Methoxyethyl)phenol | Methoxyethyl phenol | Antioxidant properties | Effective in reducing oxidative stress |

| 4-Chloro-3-methylphenol | Chlorinated phenol | Antimicrobial activity | Exhibits antibacterial properties |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2-Methoxyethoxy)phenol, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling 2-methoxyphenol with ethylene oxide derivatives under alkaline conditions (e.g., NaOH) at 60–80°C yields the target compound. Optimization of solvent polarity (e.g., using DMF or THF) and catalyst choice (e.g., phase-transfer catalysts) significantly impacts reaction efficiency . Side products like 2-methoxy-6-phenoxy derivatives may form if temperature control is inadequate, necessitating purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?

- Methodological Answer :

- ¹H NMR : The compound shows distinct signals for the methoxy group (δ ~3.3–3.5 ppm) and the ether-linked ethyleneoxy protons (δ ~3.6–4.2 ppm). Aromatic protons ortho to the hydroxyl group resonate at δ ~6.8–7.2 ppm, split due to coupling .

- IR : Strong absorption bands at ~3400 cm⁻¹ (O-H stretch), ~1250 cm⁻¹ (C-O-C ether), and ~1100 cm⁻¹ (methoxy C-O) confirm functional groups. Differentiation from analogs (e.g., 2-(2-Methoxyphenoxy)ethanol) requires analysis of peak splitting patterns in NMR .

Q. What are the key biological activities of this compound, and how are these evaluated in vitro?

- Methodological Answer : The compound exhibits potential antioxidant and antimicrobial activity. Standard assays include:

- DPPH Radical Scavenging : Measure absorbance reduction at 517 nm after incubation with the compound .

- Microbroth Dilution : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) to determine MIC values .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess safety thresholds .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer : Contradictory reports on stability may arise from differences in experimental setups. To resolve this:

- pH-Dependent Degradation Studies : Conduct kinetic analyses at varying pH (1–7) and monitor degradation via HPLC. For example, at pH < 3, the ether bond may hydrolyze, forming 2-methoxyphenol and ethylene glycol derivatives .

- Isolation of Degradants : Use LC-MS to identify intermediates and validate pathways. Stability is enhanced in anhydrous solvents (e.g., DMSO) .

Q. What computational methods are effective for predicting the compound’s interaction with enzymes like cytochrome P450?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., CYP3A4) to model binding affinities. Focus on hydrogen bonding with methoxy/ethoxy groups and hydrophobic interactions with aromatic rings .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of enzyme-ligand complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can the compound’s solubility in aqueous buffers be improved for pharmacological studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance solubility. For example, 20% w/v HP-β-CD increases solubility by >10-fold .

- pH Adjustment : Ionize the phenolic hydroxyl group (pKa ~10) by preparing sodium salts at pH > 10. Monitor stability via UV-Vis spectroscopy .

Key Considerations for Experimental Design

- Contamination Risks : Trace metals in solvents can catalyze side reactions; use ultrapure solvents and chelating agents (e.g., EDTA) .

- Toxicity : Follow OSHA guidelines (e.g., PPE for skin/eye protection) due to potential irritant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.